Skimmianine
Overview
Description
Mechanism of Action
Target of Action
Skimmianine, a furoquinoline alkaloid primarily found in the Rutaceae family, has been identified as a potent inhibitor of acetylcholinesterase (AChE) . AChE is an enzyme that plays a significant role in nerve impulse transmission at cholinergic synapses by rapidly hydrolyzing the neurotransmitter acetylcholine .
Mode of Action
This compound interacts with its primary target, AChE, by inhibiting its activity . This inhibition prevents the rapid hydrolysis of acetylcholine, thereby increasing the cholinergic transmission. This mode of action is considered a promising approach for the treatment of Alzheimer’s disease .
Biochemical Pathways
The biosynthesis of this compound starts from anthranilic acid, which is abundant in the Rutaceae family . By combining anthranilic acid acetate, anthraniloyl-CoA is formed as a starting unit and is able to extend the side chain by adding malonyl-CoA by Claisen condensation . The major metabolic pathways of this compound involve the epoxidation of the 2,3-olefinic bond followed by the hydrolysis of the epoxide ring and O-demethylation .
Pharmacokinetics
It has been reported that this compound has been distributed and eliminated rapidly after intravenous administration . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
This compound exhibits a range of pharmacological activities, including antimicrobial, antiparasitic, anti-insect, antiplatelet, antidiabetic, antiviral, cholinesterase inhibitory, analgesic, cardiovascular, and estrogenic activities . It is especially noted for its cytotoxicity and anti-inflammatory activity . In the context of neuroinflammation, this compound has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide-activated BV-2 microglia .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the biodiversity of the ecosystems in which we reside can heavily influence the biodiversity of our skin microbiota, which in turn can impact the effectiveness of this compound . .
Biochemical Analysis
Biochemical Properties
Skimmianine interacts with various enzymes and proteins, notably acetylcholinesterase (AChE). It has been found to inhibit AChE activity, which plays a significant role in nerve impulse transmission at cholinergic synapses . This interaction with AChE suggests that this compound could be a potential therapeutic agent for conditions like Alzheimer’s disease .
Cellular Effects
This compound has been shown to exert effects on various types of cells and cellular processes. For instance, it has demonstrated neuroprotective effects against cerebral ischemia–reperfusion (IR) injury . This compound treatment resulted in decreased lipid peroxidation and increased activity of natural antioxidant enzymes, suggesting its role in influencing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For example, it has been found to reduce the expression of IBA-1, IL-6, and NF-κB proteins, which are involved in immune and inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, in a study on cerebral IR injury, the effects of this compound on brain tissue were examined 14 days post-IR injury . The study found that this compound treatment resulted in decreased lipid peroxidation and increased activity of antioxidant enzymes over this period .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study on cerebral IR injury in rats, this compound was administered at a dosage of 40 mg/kg . The study found that this dosage of this compound resulted in significant neuroprotective effects .
Metabolic Pathways
Given its role as an AChE inhibitor, it is likely involved in cholinergic signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of skimmianine starts from anthranilic acid, which is abundant in the Rutaceae family . The process involves several steps:
Formation of Anthraniloyl-CoA: Anthranilic acid combines with acetate to form anthraniloyl-CoA.
Claisen Condensation: This intermediate extends its side chain by adding malonyl-CoA.
Cyclization: The lactam formed undergoes cyclization to generate a heterocyclic system, leading to the formation of 4-hydroxy-2-quinolone.
Alkylation: Alkylation occurs at the C-3 position by introducing dimethylallyl diphosphate.
Cyclization and Hydroxylation: The dimethylallyl sidechain undergoes cyclization, forming a new heterocyclic five-member ring, followed by hydroxylation to form this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Skimmianine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: this compound can undergo substitution reactions, particularly at its methoxy groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Skimmianine has a wide range of scientific research applications:
Comparison with Similar Compounds
Skimmianine is unique among furoquinoline alkaloids due to its strong acetylcholinesterase inhibitory activity . Similar compounds include:
- Toddalolactone
- Dictamnine
- γ-Fagarine
- Magnolone
- (−)- (S)-Edulinine
- Zanthodioline
- Edulitine
- 5,6,7-Trimethoxycoumarin
- Haplopine
These compounds share structural similarities with this compound but differ in their pharmacological activities and potency .
Properties
IUPAC Name |
4,7,8-trimethoxyfuro[2,3-b]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-16-10-5-4-8-11(13(10)18-3)15-14-9(6-7-19-14)12(8)17-2/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSIBLKBHNKZTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232116 | |
Record name | Skimmianine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90232116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83-95-4 | |
Record name | Skimmianine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Skimmianine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Skimmianine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Skimmianine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Skimmianine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90232116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SKIMMIANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E1KLC380B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Skimmianine exhibits its anti-inflammatory effects primarily by targeting the NF-κB activation pathway. It inhibits the binding of NF-κB to DNA consensus sites, effectively reducing the expression of pro-inflammatory mediators like TNFα, IL-6, NO, and PGE2 []. Additionally, it reduces the phosphorylation of NF-κB/p65 and IκBα proteins, further suppressing the inflammatory cascade []. This compound also shows interaction with 5-HT receptors, particularly the 5-HT2 subtype [], and demonstrates inhibitory effects on α-glucosidase, suggesting potential antidiabetic properties [].
ANone: this compound is a furoquinoline alkaloid.
A: While specific studies on material compatibility are limited, this compound's isolation from various plant sources using techniques like column chromatography and HPLC suggests its compatibility with common laboratory solvents and chromatographic materials [, , , ]. Information regarding its stability under various conditions, such as temperature, pH, and light exposure, requires further investigation.
ANone: Current research primarily focuses on this compound's biological activities rather than its catalytic properties. There is no evidence to suggest significant catalytic activity for this compound.
A: Yes, computational methods, particularly molecular docking, have been employed to explore the interaction of this compound with potential targets. For example, docking studies have been used to investigate its binding to α-glucosidase, providing insights into its potential as an antidiabetic agent []. Further computational studies, such as those exploring QSAR and ADME properties, could provide valuable information for drug development.
A: Research suggests that specific structural features of this compound contribute to its biological activity. For instance, the presence of a furan ring appears essential for its photo-activated antimicrobial activity []. Modifications to its methoxy groups and the double bond between C2-C3 are key metabolic pathways observed in rats, indicating their significance in its pharmacokinetic profile []. Further studies are necessary to comprehensively understand the impact of structural modifications on its activity, potency, and selectivity.
ANone: While research on specific formulation strategies for this compound is limited, its isolation and purification from natural sources suggest its compatibility with various extraction and purification techniques. Further research is necessary to determine its stability under different storage conditions and develop formulations that optimize its solubility, bioavailability, and therapeutic potential.
ANone: this compound has shown efficacy in various in vitro and in vivo studies:
- Anti-inflammatory activity: It effectively reduces pro-inflammatory mediators in LPS-activated BV-2 microglia, a cellular model of neuroinflammation []. Additionally, it protects HT-22 cells (a neuronal cell line) from toxicity induced by conditioned media from activated microglia, highlighting its neuroprotective potential [].
- Analgesic and Antispasmodic Effects: Animal studies reveal a significant analgesic effect, showing effectiveness in the hot plate and acetic acid-induced writhing tests in mice []. It also inhibits spasms in isolated rabbit and rat ileum and duodenum induced by acetylcholine or barium chloride, demonstrating antispasmodic properties [].
- Antimicrobial activity: this compound exhibits potent photo-activated antimicrobial activity against Staphylococcus aureus, including a methicillin-resistant strain, suggesting its potential against drug-resistant bacteria []. It also demonstrates activity against Trypanosoma cruzi, the parasite responsible for Chagas disease [].
- Anti-cancer activity: Studies indicate potential anti-cancer effects, particularly against human non-small cell lung cancer cells, by inhibiting cell growth and inducing apoptosis []. It also shows promising results against esophageal squamous cell carcinoma, suppressing proliferation and migration by blocking ERK1/2 activation [].
ANone: Several analytical techniques are employed to characterize and quantify this compound:
- High-Performance Thin-Layer Chromatography (HPTLC): This method enables the separation and quantification of this compound in plant extracts, utilizing its UV absorbance properties for detection [].
- High-Performance Liquid Chromatography (HPLC): This versatile technique allows for the separation and quantification of this compound, often coupled with UV detection or more advanced detection methods like mass spectrometry [, , , ].
- Ultra-Performance Liquid Chromatography (UPLC): This high-resolution version of HPLC provides enhanced sensitivity and speed for the analysis of this compound and its metabolites in biological samples [].
- Mass Spectrometry (MS): Coupled with separation techniques like HPLC or UPLC, MS offers accurate identification and quantification of this compound based on its mass-to-charge ratio and fragmentation pattern [, ].
- Nuclear Magnetic Resonance (NMR): This technique plays a critical role in structural elucidation, providing detailed information about the connectivity and spatial arrangement of atoms in the this compound molecule [, ].
ANone: The biosynthesis of this compound involves a fascinating series of enzymatic reactions:
- Origin: It originates from anthranilic acid and acetate [].
- Intermediate: Dictamnine, another furoquinoline alkaloid, serves as a key intermediate in its biosynthesis [, ].
- Furan Ring Formation: The characteristic furan ring of this compound is formed from a 3-prenylquinolone precursor through a unique mechanism that doesn't involve a carbonyl intermediate [, ].
- Methoxy Group Retention: The 4-methoxy group of the 3-prenylquinolone precursor is retained in the final this compound molecule [, ].
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